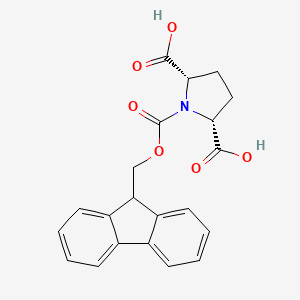

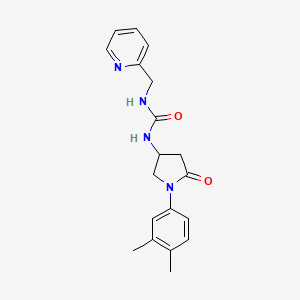

![molecular formula C17H17F3N4 B2938749 N-isopropyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-03-6](/img/structure/B2938749.png)

N-isopropyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-isopropyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is also known as PHTPP . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .

Molecular Structure Analysis

The molecular structure of PHTPP is represented by the formula C20H11F6N3O . The molecular weight is 423.31 . The structure includes a pyrazolo[1,5-a]pyrimidine core, which is a purine analog .Physical And Chemical Properties Analysis

PHTPP is a yellow to orange powder . It is soluble in DMSO to a concentration of 5 mg/mL when warmed . It should be stored at a temperature of 2-8°C .Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrazolo[1,5-a]pyrimidin-7-amine derivatives has been a subject of interest due to their potential biological and material applications. Studies have developed methods for synthesizing these compounds, including reactions of hydroxymethyl pyrazole derivatives with primary amines to yield various pyrazole derivatives. These compounds have been characterized using techniques such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. The armed pyrazoles exhibit distinct crystallographic properties, and theoretical calculations have been performed to explore their physical and chemical properties (Titi et al., 2020).

Biological Activities

Several studies have focused on the biological activities of pyrazolo[1,5-a]pyrimidin-7-amine derivatives, including antimicrobial, antifungal, and anticancer properties. For instance, the synthesis of new pyrazole and pyrazolopyrimidine derivatives has shown significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Rahmouni et al., 2014). Additionally, derivatives such as SCH 442416, based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds, have been identified as high-affinity and selective antagonists for the human A2A adenosine receptor, offering insights into the design of pharmacological probes for studying this receptor (Kumar et al., 2011).

Corrosion Inhibition and Material Science

The corrosion inhibition and adsorption properties of pyrazolo[1,5-a]pyrimidin-7-amine derivatives on C-steel surfaces in acidic environments have been evaluated. These studies suggest that the synthesized compounds can effectively inhibit corrosion, potentially serving as corrosion inhibitors in various industrial applications (Abdel Hameed et al., 2020).

Mechanism of Action

Future Directions

The future directions of research involving PHTPP are likely to continue focusing on its role as a selective antagonist of ERβ . Given its selectivity, it may be used to further elucidate the distinct roles of ERα and ERβ in various biological processes and diseases . Additionally, the development of novel CDK2 inhibitors featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, similar to PHTPP, is an active area of research .

properties

IUPAC Name |

5-methyl-3-phenyl-N-propan-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4/c1-10(2)21-13-9-11(3)22-16-14(12-7-5-4-6-8-12)15(17(18,19)20)23-24(13)16/h4-10,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRNSRFZVBVOCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-3-phenyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-3-methylene-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2938667.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2938668.png)

![2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2938677.png)

![5,6-Dimethyl-2-[[4-(oxirane-2-carbonyl)piperazin-1-yl]methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2938678.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2938680.png)

![3-methyl-2-oxo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2938682.png)

![4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate](/img/structure/B2938687.png)

![6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2938689.png)